molecular formula C14H27ClN2O2 B11754282 Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride

Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B11754282
M. Wt: 290.83 g/mol
InChI Key: AWAWKGUCKJPVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-amino-1-azaspiro[45]decane-1-carboxylate hydrochloride is a spirocyclic compound with a unique structure that includes both a tert-butyl group and an azaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
  • Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Uniqueness

Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both tert-butyl and amino groups. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-5-8-14(16)7-4-6-11(15)10-14;/h11H,4-10,15H2,1-3H3;1H

InChI Key

AWAWKGUCKJPVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC(C2)N.Cl

Origin of Product

United States

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